Technical Guide: Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5)
Technical Guide: Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5)
[1]
Executive Summary
Ethyl 2,4,5-trifluoro-3-methoxybenzoate (CAS 351354-45-5) is a specialized fluorinated building block critical to the synthesis of fourth-generation fluoroquinolone antibiotics. It serves as the lipophilic ester precursor to the "Gould-Jacobs" or "Boron-Chelate" cyclization pathways used to manufacture Gatifloxacin and Moxifloxacin .
Its strategic value lies in the C-3 methoxy group and the C-2/C-4/C-5 fluorine pattern . The methoxy group at position 3 (relative to the carboxylate) provides the necessary electron-donating character to stabilize the quinolone core, while the fluorine atoms at positions 2 and 5 serve as leaving groups for subsequent nucleophilic aromatic substitutions (SnAr) with piperazine or pyrrolidine derivatives.
This guide details the physicochemical profile, synthesis logic, and downstream application of this intermediate, designed for researchers optimizing antibiotic scale-up.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | Ethyl 2,4,5-trifluoro-3-methoxybenzoate |
| CAS Number | 351354-45-5 |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 234.17 g/mol |
| Appearance | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in Ethyl Acetate, DCM, Methanol; Insoluble in Water |
| Key Impurities | 2,4,5-Trifluoro-3-hydroxybenzoic acid (Hydrolysis product); Des-fluoro analogs |
Structural Analysis: The molecule features a "push-pull" electronic system. The ester carbonyl is electron-withdrawing, activating the ring for nucleophilic attack. The methoxy group is electron-donating, modulating the reactivity of the adjacent fluorines.
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F-2 (Ortho): Highly labile; critical for the initial cyclization to the quinolone ring.
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F-5 (Para): The site of SnAr displacement by the diamine side chain (e.g., 2-methylpiperazine) in the final drug molecule.
Production Workflow
The industrial synthesis of CAS 351354-45-5 typically begins with Tetrachlorophthalic anhydride , proceeding through a "Halex" (Halogen Exchange) reaction.
Synthesis Pathway Diagram
The following flow chart illustrates the conversion from the anhydride precursor to the target ethyl ester and its subsequent activation.
Caption: Synthesis workflow from Tetrachlorophthalic anhydride to the target Ethyl Ester and downstream activation.
Protocol: Esterification of 2,4,5-Trifluoro-3-methoxybenzoic Acid
Objective: Convert the acid (CAS 112811-65-1) to the ethyl ester (CAS 351354-45-5).
Reagents:
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2,4,5-Trifluoro-3-methoxybenzoic acid (1.0 eq)
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Ethanol (Absolute, 10-15 volumes)
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Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (Cat.)
Step-by-Step Procedure:
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Setup: Charge a glass-lined reactor with absolute ethanol under nitrogen atmosphere. Cool to 0–5 °C.
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Activation: Add Thionyl Chloride dropwise, maintaining temperature <10 °C to generate in-situ HCl/Ethyl sulfite species.
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Addition: Add 2,4,5-Trifluoro-3-methoxybenzoic acid portion-wise. The reaction is slightly exothermic.
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC or HPLC (Target: <1% unreacted acid).
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Workup: Distill off excess ethanol under reduced pressure.
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Neutralization: Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution to remove residual acid.
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Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. The product, Ethyl 2,4,5-trifluoro-3-methoxybenzoate , is obtained as a pale yellow oil or low-melting solid.
Application Logic: The Quinolone Scaffold
The primary utility of CAS 351354-45-5 is its conversion into the Beta-Keto Ester (Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate). This is the "pivot point" in Gatifloxacin synthesis.
The Boron Chelate Strategy
Modern industrial routes utilize a Boron Trifluoride (BF₃) chelate to activate the beta-keto ester. This method prevents side reactions during the subsequent nucleophilic substitution.
Reaction Logic:
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Claisen Condensation: The Ethyl Ester reacts with Ethyl Acetate (or Diethyl Malonate) and a base (NaOEt) to form the Beta-Keto Ester.
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Chelation: The Beta-Keto Ester reacts with Triethyl Orthoformate and BF₃·Et₂O. The Boron atom coordinates with the two carbonyl oxygens, locking the conformation and increasing the electrophilicity of the ring.
Mechanism Diagram (Gatifloxacin Precursor)
Caption: Mechanistic pathway from the Ethyl Ester to the Boron Chelate intermediate used in Gatifloxacin synthesis.
Quality Control & Analytics
For drug development, the purity of CAS 351354-45-5 is critical. Impurities carried forward can lead to difficult-to-separate defluoro-analogs in the final API.
HPLC Method Parameters (Reference):
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm, 5µm).
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Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).
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Detection: UV at 254 nm.
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Acceptance Criteria:
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Purity: ≥ 98.0%[1]
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Acid Impurity (Precursor): ≤ 0.5%
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Water Content (KF): ≤ 0.5%
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Safety & Handling (HSE)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[4][2][5] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a fume hood to avoid inhaling vapors or dust.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).
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Spill: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
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Synthesis of Gatifloxacin: World Intellectual Property Organization (WIPO). Patent WO2004069825A1. "Synthesis of gatifloxacin." Link
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Acid Precursor Properties: Sigma-Aldrich. "2,4,5-Trifluoro-3-methoxybenzoic acid Safety Data Sheet." Link
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Beta-Keto Ester Intermediate: PubChem. "Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (CAS 112811-68-4)."[6] Link
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Quinolone Chemistry: European Pharmaceutical Review. "New molecule to improve pharmaceuticals draws inspiration from nature's toolbox." Link
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Industrial Route Analysis: Google Patents. "Process for preparing gatifloxacin (WO2005047260A1)." Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 2,4,5-三氟-3-甲氧基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | C12H11F3O4 | CID 10588473 - PubChem [pubchem.ncbi.nlm.nih.gov]
